3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a bromopyrimidine-piperazine moiety and a dimethylpyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions
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Step 1: Synthesis of 5-bromopyrimidin-2-yl-piperazine
Reagents: 5-bromopyrimidine, piperazine
Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile
Product: 5-bromopyrimidin-2-yl-piperazine
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Step 2: Coupling with 3,5-dimethyl-1H-pyrazole
Reagents: 5-bromopyrimidin-2-yl-piperazine, 3,5-dimethyl-1H-pyrazole
Conditions: Catalytic amount of a base such as potassium carbonate, in a polar aprotic solvent like DMF (dimethylformamide)
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid
Reduction: Sodium borohydride in methanol
Substitution: Ammonia in ethanol
Major Products
Oxidation: Corresponding pyridazine N-oxide
Reduction: Reduced pyridazine derivative
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleic acids or proteins, while the piperazine and pyrazole groups can modulate the compound’s overall binding affinity and specificity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(piperazin-1-yl)pyrimidine
- 3,5-dimethyl-1H-pyrazole
Uniqueness
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H19BrN8 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
InChI |
InChI=1S/C17H19BrN8/c1-12-9-13(2)26(23-12)16-4-3-15(21-22-16)24-5-7-25(8-6-24)17-19-10-14(18)11-20-17/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
VJLRRJMJGRUFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)Br)C |
Origin of Product |
United States |
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